Oxiranemethanamine, N-(1-methylethyl)-, (2R)-
Overview
Description
Oxiranemethanamine, N-(1-methylethyl)-, (2R)- is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . This compound is characterized by its stereochemistry, which is specified as absolute . It is also known by its systematic name, N-(1-Methylethyl)-2-oxiranemethanamine, (2R)- .
Preparation Methods
The preparation of Oxiranemethanamine, N-(1-methylethyl)-, (2R)- involves synthetic routes that typically include the reaction of appropriate amines with epoxides under controlled conditions . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Oxiranemethanamine, N-(1-methylethyl)-, (2R)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxiranemethanamine, N-(1-methylethyl)-, (2R)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Oxiranemethanamine, N-(1-methylethyl)-, (2R)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Oxiranemethanamine, N-(1-methylethyl)-, (2R)- can be compared with other similar compounds, such as:
Oxiranemethanamine, N-(1-methylethyl)-, (2S)-: This is the stereoisomer of the compound with a different configuration at the chiral center.
Oxiranemethanamine, N-(1-methylethyl)-: This compound lacks the stereochemical specification and may have different properties and reactivity.
The uniqueness of Oxiranemethanamine, N-(1-methylethyl)-, (2R)- lies in its specific stereochemistry, which can influence its biological activity and interactions .
Properties
IUPAC Name |
N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-3-6-4-8-6/h5-7H,3-4H2,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFROTXMDPNEJE-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253932 | |
Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97988-48-2 | |
Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97988-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Methylethyl)-2-oxiranemethanamine, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2MUB7RYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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